molecular formula C11H12F3NO B3069835 3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol CAS No. 1000198-74-2

3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol

Cat. No. B3069835
CAS RN: 1000198-74-2
M. Wt: 231.21 g/mol
InChI Key: YEOWRYUFQAXJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular formula of “3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol” is C11H12F3NO . The compound contains a pyrrolidine ring, a phenyl ring, and a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Crystal Structure and Bio-Evaluation

  • Crystal Structure of Spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one] : The molecule displays intra- and intermolecular C-H...O hydrogen bonds, which could be significant in understanding its interactions in various applications (Thinagar et al., 2000).
  • Synthesis and Bio-Evaluation of Novel Hybrids : This study explores the synthesis of novel compounds using a precursor related to 3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol, evaluated for in vitro activity against human bacterial pathogens and fungal strains (Jha & Ramarao, 2017).

Chemical Synthesis and Modification

  • Synthesis of Fluorinated Derivative : This research involves the transformation of a related compound, leading to the synthesis of a fluorinated derivative for potential applications in medicinal chemistry (Kuznecovs et al., 2020).
  • Organocatalytic Conjugate Addition : A study demonstrating the use of a pyrrolidine/trifluoroacetic acid combination to catalyze the addition of alkyl methyl ketones, which could be relevant for pharmaceutical synthesis (Chowdhury & Ghosh, 2009).
  • Cyclization of Trifluoromethyl Alkenyl Triflates : A method for synthesizing 2-trifluoromethyl-2-hydroxy-2H-chromenes, involving a key intermediate similar to 3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol, suggesting potential in organic synthesis (Li et al., 2018).

Material Science and Pharmacological Potential

  • Synthesis and Characterization of Fulleropyrrolidines : The study discusses the synthesis of fullerene pyrrolidines containing trifluoromethyl group, indicating potential in material science, especially in photovoltaics (Li et al., 2012).
  • Anticancer Potential of Trifluoromethyl Pyrrole Analogue : This paper evaluates the anticancer activity of fluorinated pyrrole derivatives, highlighting a novel trifluoromethyl-functionalized phosphonopyrrole as a promising compound with anticancer potential (Olszewska et al., 2020).

Future Directions

The future directions for research on “3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol” and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization, investigation of the influence of steric factors on biological activity, and design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10(16)5-6-15-7-10/h1-4,15-16H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOWRYUFQAXJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1.98 mmol rac-3-Hydroxy-3-(4-trifluoromethyl-phenyl)-pyrrolidine-1-carboxylic acid ethyl ester in 15 ml dioxane., was added 8 ml of a 2.5N solution of KOH in butanol. The solution was stirred under reflux for 2 hours. The solvent was removed in vacuo and the residue was taken in water. The aqueous phase was extracted 3 times with dichloromethane. The combined organic phases were dried over Na2SO4, evaporated and dried. The compound was suspended in hexane/ether (˜2:1), filtered and rinsed with hexane to yield the title compound (57%) as a light brown solid MS (m/e): 232.1 ([M+1], 100%).
Name
rac-3-Hydroxy-3-(4-trifluoromethyl-phenyl)-pyrrolidine-1-carboxylic acid ethyl ester
Quantity
1.98 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol
Reactant of Route 3
Reactant of Route 3
3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol
Reactant of Route 4
Reactant of Route 4
3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol
Reactant of Route 5
Reactant of Route 5
3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol
Reactant of Route 6
Reactant of Route 6
3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.